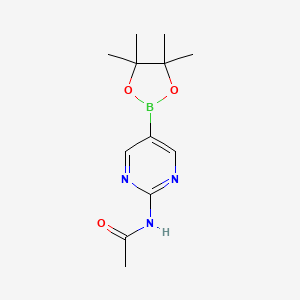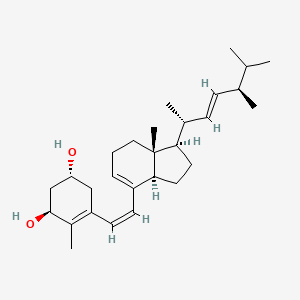
3-Bromo-5-fluoroisonicotinaldehyde
Übersicht
Beschreibung
3-Bromo-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It has a molecular weight of 204 .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran at -65℃ . The reaction mixture is stirred at this temperature for 30 minutes, then 3-bromo-5-fluoropyridine is added and stirred at the same temperature for another 30 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H . This code provides a standard way to encode the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204 . The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis of Pyridines and Pyridones
- The synthesis of 5-bromo-2-fluoropyridines involved a two-step Suzuki reaction, demonstrating the utility of bromo-fluoro compounds in creating complex pyridine structures, which can further be converted to 2-pyridones (Sutherland & Gallagher, 2003).
Chemoselective Amination
- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine showcased the potential of bromo-fluoro compounds in facilitating selective chemical reactions, a pivotal process in medicinal chemistry and the design of pharmaceuticals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Chirality Probes
- Bromo-fluoro compounds have been used to study chirality, an essential aspect in the synthesis of enantiomerically pure substances, which is crucial in drug development (Schreiner et al., 2002).
Cancer Gene Therapy Monitoring
- Bromo-fluoro compounds have been synthesized for potential use as radiotracers in monitoring cancer gene therapy, indicating their utility in diagnostic imaging and therapy monitoring (Yu et al., 2003).
Fluorescent Probes
- Compounds like 3-bromo-5-methylsalicylaldehyde fluorescein hydrazone have been used as colorimetric probes for detecting metal ions, highlighting the role of bromo-fluoro compounds in creating sensitive detection systems for various applications (Zhang & Zhang, 2014).
Safety and Hazards
3-Bromo-5-fluoroisonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) and it may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3-bromo-5-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYWTNJGTMRSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700088 | |
| Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-02-5 | |
| Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5aH-Oxireno[4,5]cyclopenta[1,2-c]pyridine-5a,6-diol,octahydro-1a-methyl-,[1aR-(1a-alpha-,1b-bta-,5a-](/img/no-structure.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)


![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)







